Scientific Field: Crystallography, Mineralogy, and Mineral Deposits
Application Summary: This study examined the influence of different thermal treatments on the crystallization and transformation of trioleoyl glycerol (OOO) and 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL).
Methods of Application: Two triacylglycerol (TAG) samples were cooled at 0.5 to 15oC·min -1 and heated at 2 and 15oC·min -1.
Results: Multiple polymorphic forms were identified in OOO (a, b’2, b’1, b2, and b1) and OOL (a, b’2, and b’1).
Scientific Field: Industrial Chemistry
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a major component of natural and industrial fats and oils.
Methods of Application: It is used in the food, pharmaceutical, and cosmetic industries as lipophilic materials.
Scientific Field: Pharmacology
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is used as a reagent in the tests and assays for U.S.
Methods of Application: The specific methods of application can vary depending on the particular test or assay being conducted.
Results: The results or outcomes obtained would depend on the specific test or assay being conducted.
Scientific Field: Food Science
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (3% w/v) reduces scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage.
Methods of Application: The compound is applied to the apples immediately after harvest.
Scientific Field: Pharmaceutical Sciences
Application Summary: Monolinolein (1-Linoleoyl-rac-glycerol) is used in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery.
Methods of Application: The compound is incorporated into lyotropic liquid crystals, which are designed to respond to changes in pH.
Scientific Field: Cosmetic Science
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is found in a variety of seed and vegetable oils, including pumpkin seed, olive, and sesame oils.
Methods of Application: It is incorporated into various cosmetic formulations such as creams, lotions, and serums.
Scientific Field: Zoology
Application Summary: It has been found in ostrich and emu oils, as well as in the fat body of male B.
Methods of Application: The compound is identified through the analysis of the fat content of these animals.
Results: The presence of this compound in these animals could have implications for their physiology and diet.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Its chemical formula is C57H102O6, and it has a molecular weight of 883.4 g/mol . This compound is notable for its unique fatty acid composition, which contributes to its physical properties and biological activities.
The chemical behavior of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be analyzed through various reactions typical of triacylglycerols. These include:
1,2-Dioleoyl-3-linoleoyl-rac-glycerol exhibits several biological activities:
1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through various methods:
The unique properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol make it suitable for various applications:
Research has indicated that 1,2-Dioleoyl-3-linoleoyl-rac-glycerol interacts with other lipids and proteins within biological systems. Studies have shown that it can influence the behavior of membrane proteins and affect lipid raft formation, which is critical for cellular signaling processes . Additionally, its interactions with other dietary fats can modify absorption rates and metabolic pathways.
Several compounds share structural similarities with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Here are some notable examples:
Compound Name | Fatty Acid Composition | Unique Features |
---|---|---|
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol | Palmitic acid at sn-1 and sn-2; linoleic at sn-3 | Higher melting point due to saturated fatty acids |
1-stearoyl-2,3-dioleoyl glycerol | Stearic acid at sn-1; oleic at sn-2 and sn-3 | Solid at room temperature |
1-palmitoyl-2,3-dioleoyl glycerol | Palmitic acid at sn-1; oleic at sn-2 and sn-3 | Balanced melting characteristics |
The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its specific combination of unsaturated fatty acids, which not only contributes to its physical properties but also enhances its biological activity compared to similar compounds. Its ability to modulate lipid metabolism while providing functional benefits in food applications sets it apart from other triacylglycerols.
The stereoselective assembly of OOL relies on lipases with positional specificity for the glycerol backbone. Porcine pancreatic lipase (PPL) exhibits sn-3 regioselectivity, preferentially hydrolyzing the sn-1 and sn-3 positions of TAGs, while gastric lipases favor sn-3 acylation. This selectivity is exploited in acidolysis reactions, where immobilized lipases like Lipozyme RM IM (from Rhizomucor miehei) catalyze the exchange of fatty acids at specific positions. For instance, lipase-mediated acidolysis between trilinolein and oleic acid achieves 55% incorporation of oleate at the sn-1 and sn-2 positions under optimized conditions (65°C, 14% enzyme load, 5:1 substrate ratio).
Kinetic modeling of lipase-catalyzed hydrolysis reveals that integral stereoselectivity—defined as selectivity across TAG, diacylglycerol (DAG), and monoacylglycerol (MAG) intermediates—varies significantly among lipases. Pseudomonas fluorescens lipase shows broader specificity than Chromobacterium viscosum lipase, enabling precise control over acyl migration and final product composition.
Solvent-free systems minimize downstream purification costs and enhance reaction efficiency. In a study using Lipozyme RM IM, acidolysis of rapeseed oil with caproic acid achieved 55 mol% incorporation of caproate at the sn-1/3 positions under optimized parameters: 17 h reaction time, 65°C, and 10% water content. Notably, the absence of solvents prevents dilution effects, increasing substrate accessibility and reducing energy inputs.
Advanced biofluid systems, such as lipase-polymer surfactant nanoconjugates, enable catalysis at extreme temperatures (up to 150°C) without denaturation. These systems achieve 98% conversion efficiency in hydrolyzing p-nitrophenyl palmitate, demonstrating potential for industrial-scale TAG synthesis.
The "rac-glycerol" designation indicates a racemic mixture of sn-1 and sn-3 enantiomers, contrasting with stereospecific TAGs like 1,2-dioleoyl-3-linoleoyl-sn-glycerol. The Kennedy pathway predominantly generates rac-glycerol derivatives via non-enzymatic acyl migration during DAG synthesis. In contrast, stereospecific assembly requires strict compartmentalization of acyltransferases:
In Arabidopsis, disruptions in the Lands cycle (acyl editing via LPCAT) shift TAG synthesis toward the Kennedy pathway, increasing racemic DAG production. This metabolic crosstalk underscores the challenge of achieving stereochemical purity in synthetic OOL.
Purifying OOL from reaction mixtures remains a bottleneck due to:
Novel methods like ionic liquid extraction and supercritical CO₂ fractionation show promise but require scalability testing.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is primarily stored in lipid droplets (LDs), organelles responsible for neutral lipid storage. The asymmetric distribution of its acyl chains—two oleoyl groups at the sn-1 and sn-2 positions and a linoleoyl group at sn-3—promotes specific interactions with LD-binding proteins such as perilipins and adipose triglyceride lipase (ATGL). These interactions facilitate its sequestration within the LD core, which adopts a phase-separated structure comprising an amorphous triacylglycerol core surrounded by a phospholipid monolayer [5].
Cryoelectron microscopy studies reveal that LDs containing mixed-acyl TAGs like 1,2-dioleoyl-3-linoleoyl-rac-glycerol exhibit dynamic interactions with endoplasmic reticulum (ER) membranes via membrane contact sites [5]. These sites enable the transfer of diacylglycerol (DAG) precursors from the ER to LDs for TAG synthesis, mediated by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes [3]. The oleoyl and linoleoyl residues influence LD morphology, with unsaturated acyl chains increasing LD fluidity and promoting fusion events [5].
Table 1: Key Proteins Involved in Trafficking of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Protein | Function | Localization |
---|---|---|
DGAT1 | Catalyzes final step of TAG synthesis | ER, lipid droplets |
ATGL | Initiates lipolysis of TAG | Lipid droplet surface |
Perilipin 3 | Stabilizes LD structure | Phospholipid monolayer |
The fatty acid composition of 1,2-dioleoyl-3-linoleoyl-rac-glycerol determines its metabolic fate during energy deprivation. Linoleic acid (18:2n6), a polyunsaturated fatty acid (PUFA), undergoes preferential β-oxidation in mitochondria due to its lower activation energy compared to oleic acid (18:1n9). Kinetic studies demonstrate that linoleoyl-CoA exhibits a 40% faster oxidation rate than oleoyl-CoA in hepatocytes, as measured by oxygen consumption rates [4].
Lipolysis of this TAG is initiated by ATGL, which hydrolyzes the sn-3 linoleoyl group first, followed by hormone-sensitive lipase (HSL)-mediated cleavage of the sn-1 and sn-2 oleoyl residues. The sequential release ensures controlled liberation of pro-inflammatory PUFAs, minimizing oxidative stress [4]. During prolonged fasting, lipophagy delivers entire LDs to lysosomes, where acidic lipases simultaneously hydrolyze all acyl chains, bypassing regulated lipolysis [4].
Table 2: β-Oxidation Kinetics of Fatty Acids in 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Fatty Acid | Double Bonds | Oxidation Rate (nmol/min/mg protein) |
---|---|---|
Oleic acid | 1 | 12.4 ± 1.2 |
Linoleic acid | 2 | 17.8 ± 1.5 |
Autophagy of LDs containing 1,2-dioleoyl-3-linoleoyl-rac-glycerol (lipophagy) is regulated by the LC3 lipidation system and RAB7 GTPase. The PUFA-rich composition of these LDs increases their susceptibility to autophagic targeting, as linoleic acid oxidation products (e.g., 4-hydroxynonenal) upregulate LC3-II expression by 2.5-fold compared to monounsaturated LDs [4].
During lipophagy, lysosomal acid lipase cleaves all three acyl chains simultaneously, releasing free fatty acids that activate peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptors [4]. This creates a feed-forward loop enhancing fatty acid oxidation capacity. Notably, the rac-glycerol configuration delays degradation kinetics by 20% compared to enantiopure TAGs, suggesting stereochemical recognition by autophagic machinery [1] [2].
Table 3: Comparative Degradation Rates of TAG Species via Lipophagy
TAG Species | Degradation Rate (μg/mg protein/hour) |
---|---|
1,2-Dioleoyl-3-linoleoyl-rac-glycerol | 8.2 ± 0.6 |
1,3-Dioleoyl-2-linoleoyl-glycerol | 10.1 ± 0.8 |